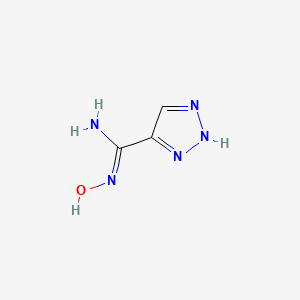
N'-Hydroxy-1H-1,2,3-triazole-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-1H-1,2,3-triazole-4-carboximidamide is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxy and carboximidamide groups in its structure imparts distinct chemical properties that make it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The hydroxy and carboximidamide groups can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of N’-Hydroxy-1H-1,2,3-triazole-4-carboximidamide may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and energy-efficient processes, is increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted triazoles, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-1H-1,2,3-triazole-4-carboximidamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N’-Hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but different reactivity and applications.
3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide: A compound with a similar functional group arrangement but a different ring structure.
Uniqueness
N’-Hydroxy-1H-1,2,3-triazole-4-carboximidamide is unique due to its specific combination of hydroxy and carboximidamide groups on the triazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and the development of new materials .
Eigenschaften
Molekularformel |
C3H5N5O |
|---|---|
Molekulargewicht |
127.11 g/mol |
IUPAC-Name |
N'-hydroxy-2H-triazole-4-carboximidamide |
InChI |
InChI=1S/C3H5N5O/c4-3(7-9)2-1-5-8-6-2/h1,9H,(H2,4,7)(H,5,6,8) |
InChI-Schlüssel |
FLIHRZPIJQNRPN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NNN=C1/C(=N/O)/N |
Kanonische SMILES |
C1=NNN=C1C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13227960.png)
![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13227975.png)






![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]-4'-carbonitrile](/img/structure/B13228008.png)


